3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine
Beschreibung
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine is a tricyclic heterocyclic compound featuring a benzo[5,6]cyclohepta[1,2-b]pyridine core substituted with bromine, chlorine, and amine groups. This compound is a key intermediate in the synthesis of lonafarnib (SCH-66336), a farnesyl transferase inhibitor used in cancer therapy, particularly for treating Hutchinson-Gilford progeria syndrome . Its molecular formula is C₂₇H₃₁Br₂ClN₄O₂, with a molecular weight of 638.82 g/mol. The compound exists as a white to pale yellow powder with poor solubility in water, methanol, ethanol, and ethyl acetate, necessitating specialized formulations for therapeutic use .
Eigenschaften
Molekularformel |
C14H11Br2ClN2 |
|---|---|
Molekulargewicht |
402.51 g/mol |
IUPAC-Name |
6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-12-amine |
InChI |
InChI=1S/C14H11Br2ClN2/c15-8-3-7-1-2-9-10(4-13(7)19-6-8)11(16)5-12(17)14(9)18/h3,5-6H,1-2,4,18H2 |
InChI-Schlüssel |
ZUOMOEXPNYMTTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC(=C2CC3=C1C=C(C=N3)Br)Br)Cl)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a precursor compound, followed by cyclization and amination reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
The compound’s tricyclic scaffold is shared with several pharmacologically active derivatives. Key structural analogs include:
Table 1: Structural and Functional Comparison
Key Structural Differences :
- Lonafarnib and its precursor (3,10-Dibromo-8-chloro derivative) differ from Rupatadine and Loratadine in their substitution patterns. The bromine atoms and piperidinecarboxamide group in lonafarnib enhance farnesyl transferase binding, while Rupatadine’s pyridinyl group facilitates dual H1/PAF receptor antagonism .
- Loratadine lacks bromine and features a carbamate group, limiting its activity to histamine receptor blockade .
Pharmacological and Efficacy Comparison
Table 2: Pharmacological Profiles
Key Findings :
- Lonafarnib ’s potency as a farnesyl transferase inhibitor (IC₅₀ = 1.9 nM) underpins its use in oncology, disrupting Ras-dependent signaling pathways critical for tumor growth .
- Rupatadine ’s dual H1/PAF antagonism (Ki = 0.10 µM and 0.55 µM, respectively) provides broader anti-inflammatory effects compared to Loratadine, which is selective for H1 receptors .
Biologische Aktivität
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine (CAS Number: 272107-22-9) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cancer types, and pharmacokinetic properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 387.5 g/mol. Its structure is characterized by a tricyclic ring system that influences its biological properties.
Research indicates that compounds similar to 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine act primarily as inhibitors of farnesyl protein transferase (FPT), an enzyme involved in the post-translational modification of proteins that play critical roles in cell signaling and cancer progression. The introduction of halogen atoms (bromine and chlorine) enhances the potency and selectivity of these compounds as FPT inhibitors .
Antitumor Efficacy
In Vitro Studies:
A study demonstrated that derivatives of the compound exhibit significant antitumor activity. Particularly, one derivative was identified as having an IC50 value of 1.9 nM against certain cancer cell lines, indicating high potency .
In Vivo Studies:
Further evaluations in animal models have shown that these compounds maintain effective serum levels and half-lives when administered orally. This pharmacokinetic profile suggests potential for clinical application in cancer therapy .
Case Studies
Pharmacokinetics
The pharmacokinetic properties of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine have been explored in several studies. Key findings include:
- Absorption: The compound shows good absorption when administered orally.
- Distribution: It achieves significant distribution across tissues, which is critical for its therapeutic effects.
- Metabolism: The presence of halogen atoms appears to stabilize the compound against rapid metabolic degradation.
- Excretion: Primarily excreted via renal pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
